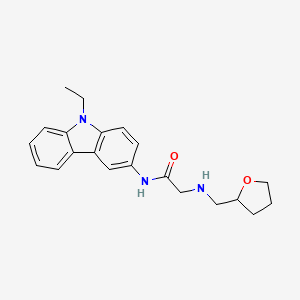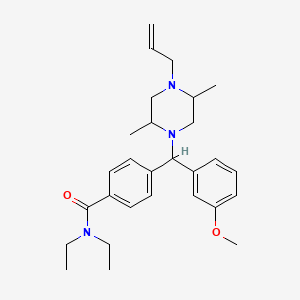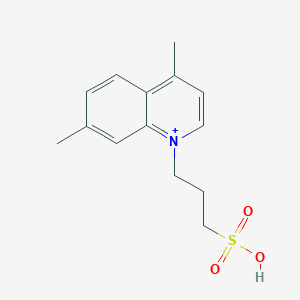
3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,7-dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid is a member of quinolines.
Applications De Recherche Scientifique
1. Synthesis of Quinoline Compounds
A study by Shirini et al. (2014) demonstrated the use of a novel Brønsted acidic ionic liquid in the synthesis of quinoline polycyclic compounds. This process involved the condensation of 2-aminoaryl ketones and β-ketoesters/ketones, highlighting the potential use of similar compounds in organic synthesis and catalysis (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).
2. Structural Studies in Crystallography
Research by Smith et al. (2007) on the structure of 2-Carboxyquinolinium–2,4,6-trinitrobenzenesulfonate–quinolinium-2-carboxylate has implications for understanding the molecular and crystal structures of quinoline derivatives, which is essential for the development of new materials and drugs (Smith, Wermuth, & White, 2007).
3. Mass Spectrometry Analysis
A study by Weisz et al. (2001) used mass spectrometry to analyze isomeric quinolines, demonstrating the role of compounds like 3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid in facilitating the structural elucidation of complex organic molecules (Weisz, Andrzejewski, Fales, & Mandelbaum, 2001).
4. Catalysis in Organic Synthesis
Kiasat et al. (2013) explored the use of poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate as a catalyst for the preparation of substituted quinolines. This showcases the potential of similar sulfonic acid compounds in catalyzing organic reactions (Kiasat, Mouradzadegun, & Saghanezhad, 2013).
5. Antimicrobial Activity
Fadda et al. (2016) synthesized and evaluated the antimicrobial properties of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. This research highlights the potential of quinolinium-based compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Propriétés
Formule moléculaire |
C14H18NO3S+ |
|---|---|
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
3-(4,7-dimethylquinolin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C14H17NO3S/c1-11-4-5-13-12(2)6-8-15(14(13)10-11)7-3-9-19(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3/p+1 |
Clé InChI |
KXQUCGNMIIJFLD-UHFFFAOYSA-O |
SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)C)CCCS(=O)(=O)O |
SMILES canonique |
CC1=CC2=[N+](C=CC(=C2C=C1)C)CCCS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)
![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)
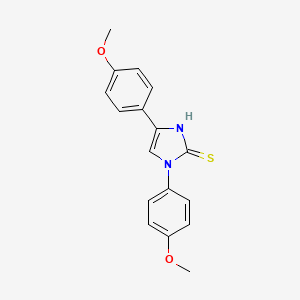
![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)
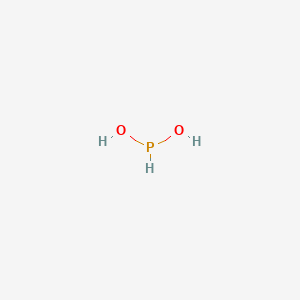
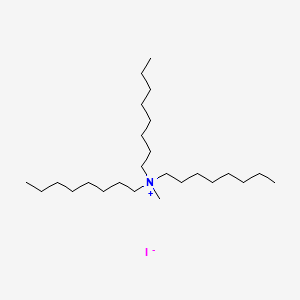
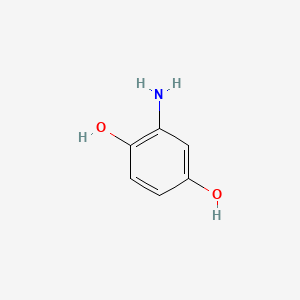
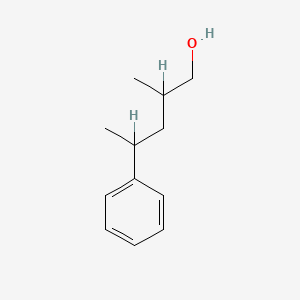
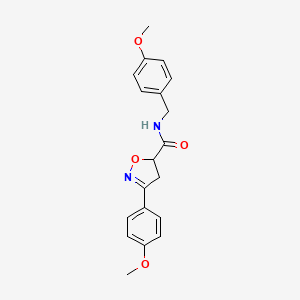
![1-(3,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B1230511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)
